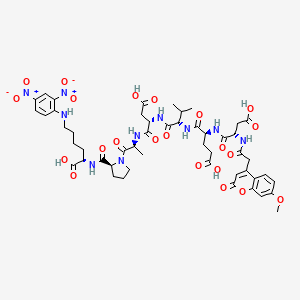

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys

描述

Mca-DEVDAP-K(Dnp)-OH 是一种合成肽底物,主要用于生物化学研究。它被设计为半胱天冬酶-3 的荧光底物,半胱天冬酶-3 是一种在细胞凋亡(程序性细胞死亡)过程中起关键作用的酶。 该化合物由一串氨基酸组成,一端具有 7-甲氧基香豆素-4-基 (Mca) 基团,另一端具有 2,4-二硝基苯基 (Dnp) 基团,这使得可以通过荧光测量检测酶活性 .

准备方法

合成路线和反应条件

Mca-DEVDAP-K(Dnp)-OH 的合成涉及固相肽合成 (SPPS),这是一种常用的肽生产方法。该过程从将第一个氨基酸连接到固体树脂开始,然后依次添加受保护的氨基酸。使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂,将每个氨基酸偶联到生长的肽链上。 肽链完全组装后,除去保护基团,并将肽从树脂上切割下来 .

工业生产方法

虽然 Mca-DEVDAP-K(Dnp)-OH 的具体工业生产方法没有被广泛记载,但大规模肽合成的通用原则适用。 这些包括使用自动肽合成仪、高效液相色谱 (HPLC) 用于纯化,以及冻干用于干燥最终产品 .

化学反应分析

反应类型

Mca-DEVDAP-K(Dnp)-OH 主要经历酶促切割反应。半胱天冬酶-3 识别肽中的 DEVD 序列,并在该序列处将其切割,导致 Mca 和 Dnp 基团分离。 这种切割会导致荧光增强,可以通过测量来确定半胱天冬酶-3 的活性 .

常见试剂和条件

Mca-DEVDAP-K(Dnp)-OH 的酶促切割通常在生理条件下进行,pH 约为 7.4,温度为 37°C。 这些反应中常用的试剂包括磷酸盐缓冲盐水 (PBS) 等缓冲溶液和二硫苏糖醇 (DTT) 等还原剂,以维持酶的活性 .

主要产物

Mca-DEVDAP-K(Dnp)-OH 酶促切割的主要产物是分离的 Mca 和 Dnp 基团,以及剩余的肽片段。 由于 Mca 基团的释放导致荧光增强,这是反应进程的主要指标 .

科学研究应用

Caspase Activity Measurement

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys serves as a substrate for caspase-3 and similar enzymes. Upon cleavage at the aspartic acid residue (P1 position), it emits fluorescence at 392 nm, allowing for the quantification of caspase activity in various biological samples. This property is crucial for understanding apoptosis mechanisms in cancer research and other diseases where caspase activity is dysregulated .

Protease Specificity Studies

The compound has been used to elucidate the specificity profiles of various proteases. By employing this substrate in assays, researchers can determine optimal cleavage sequences and kinetic parameters for caspases and other related enzymes. This information is vital for developing selective inhibitors that could serve as therapeutic agents .

Fluorogenic Assays Development

The incorporation of this compound in fluorogenic assays enhances sensitivity and specificity. These assays are used extensively in drug discovery to screen for compounds that modulate protease activity, particularly in the context of viral infections and cancer .

Case Study 1: Caspase Inhibition in Cancer Therapy

A study demonstrated that using this substrate allowed researchers to identify potent inhibitors of caspase-3, which are essential for controlling apoptosis in cancer cells. The findings indicated that specific modifications to the substrate could enhance inhibitor efficacy by altering binding affinity .

Case Study 2: Viral Protease Activity

In another investigation focused on SARS-CoV proteases, researchers employed this fluorogenic substrate to optimize peptide substrates for detecting viral enzyme activity. The study highlighted its utility in developing antiviral strategies by targeting the enzymatic pathways critical for viral replication .

作用机制

Mca-DEVDAP-K(Dnp)-OH 作为半胱天冬酶-3 的荧光底物发挥作用。该酶识别并结合肽中的 DEVD 序列,在天冬氨酸残基处将其切割。这种切割使 Mca 和 Dnp 基团分离,导致荧光增强。 荧光强度与半胱天冬酶-3 的酶活性成正比,使研究人员能够量化各种样本中酶的活性 .

相似化合物的比较

Mca-DEVDAP-K(Dnp)-OH 因其独特的序列以及 Mca 和 Dnp 基团的存在而独一无二,这使得能够灵敏地基于荧光的检测半胱天冬酶-3 的活性。类似的化合物包括:

Mca-YVADAP-K(Dnp)-OH: 半胱天冬酶-1 的底物,具有不同的识别序列 (YVAD) 但具有类似的荧光特性.

Ac-DEVD-CHO: 半胱天冬酶-3 的醛类抑制剂,它与酶的活性位点结合,阻止底物切割.

这些化合物共有的特点是用于研究半胱天冬酶的活性,但在具体应用和靶酶方面有所不同。

生物活性

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys (commonly referred to as MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2) is a synthetic peptide compound that has garnered attention for its potential biological activities. This compound is primarily utilized in biochemical research, particularly as a substrate for proteolytic enzymes such as caspases. Its unique structure combines a methoxycoumarin moiety with a peptide sequence that includes several amino acids and a dinitrophenyl (DNP) group, which enhances its fluorescent properties.

- Molecular Formula : C50H63N11O21

- Molecular Weight : 1154 g/mol

- CAS Number : 189696-20-6

- Purity : ≥98% (HPLC)

- Storage Conditions : -20 °C

Enzyme Substrate

MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 has been extensively studied as a substrate for caspase-3, an enzyme critical in the apoptotic pathway. The fluorescence quenching properties of the methoxycoumarin group allow for real-time monitoring of enzyme activity. When caspase-3 cleaves the peptide bond at the specific sequence, it results in an increase in fluorescence, enabling researchers to quantify enzyme activity effectively.

Case Studies and Research Findings

-

Caspase Activity Assay :

A study demonstrated that MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 serves as a reliable substrate for measuring caspase-3 activity in various cell lines undergoing apoptosis. The assay showed a significant increase in fluorescence correlating with caspase activation, indicating its utility in apoptosis research . -

Inhibition Studies :

Research has also focused on the inhibition of caspases using this substrate. Compounds that inhibit caspase activity were tested against MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2, revealing that certain inhibitors could effectively reduce fluorescence, thereby confirming their inhibitory effects on caspases . -

Proteolytic Activity :

The compound has been characterized for its proteolytic activity against various enzymes beyond caspases. Studies indicate that it can be used to assess the activity of prolyl endopeptidase (PEP), which is implicated in neurodegenerative diseases. Inhibitors of PEP were shown to alter the degradation rates of neuropeptides when using this substrate .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 1154 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Temperature | -20 °C |

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVSUDOGAVRQX-AEAFXXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N10O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745558 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189696-20-6 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。